Lipophilicity Comparison: XLogP3-AA of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine vs. Des-Bromo and Regioisomeric Analogs
The target compound exhibits a computed XLogP3-AA of 2.8, which is 0.9 log units higher than the des-bromo analog 1-[5-(trifluoromethyl)phenyl]ethan-1-amine (XLogP3-AA = 1.9) [1]. Compared to the regioisomer 2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-amine (XLogP3-AA = 2.6), the target compound shows a +0.2 log unit difference, indicating that the position of the amine on the α-carbon of the ethyl chain specifically enhances lipophilicity relative to the β-isomer [2]. This increased lipophilicity directly correlates with improved membrane permeability potential.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | Des-bromo analog: 1.9; Regioisomer (2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-amine): 2.6 |
| Quantified Difference | +0.9 vs. des-bromo; +0.2 vs. regioisomer |
| Conditions | Computed property (PubChem XLogP3 algorithm) |
Why This Matters
Higher lipophilicity is a critical parameter for central nervous system (CNS) penetration and membrane permeability in drug discovery programs.
- [1] PubChem Compound Summary for CID 43825554 (Target). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/43825554 (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary for CID 53417322 (Regioisomer). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/53417322 (accessed 2026-05-02). View Source
